2,5-Bis-(4-methyl-benzylidene)-cyclopentanone 2,5-Bis-(4-methyl-benzylidene)-cyclopentanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14911477
InChI: InChI=1S/C21H20O/c1-15-3-7-17(8-4-15)13-19-11-12-20(21(19)22)14-18-9-5-16(2)6-10-18/h3-10,13-14H,11-12H2,1-2H3/b19-13+,20-14+
SMILES:
Molecular Formula: C21H20O
Molecular Weight: 288.4 g/mol

2,5-Bis-(4-methyl-benzylidene)-cyclopentanone

CAS No.:

Cat. No.: VC14911477

Molecular Formula: C21H20O

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

2,5-Bis-(4-methyl-benzylidene)-cyclopentanone -

Molecular Formula C21H20O
Molecular Weight 288.4 g/mol
IUPAC Name (2E,5E)-2,5-bis[(4-methylphenyl)methylidene]cyclopentan-1-one
Standard InChI InChI=1S/C21H20O/c1-15-3-7-17(8-4-15)13-19-11-12-20(21(19)22)14-18-9-5-16(2)6-10-18/h3-10,13-14H,11-12H2,1-2H3/b19-13+,20-14+
Standard InChI Key IXIITVGWLWCRQL-IWGRKNQJSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CC2
Canonical SMILES CC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)C)C2=O

Chemical Structure and Molecular Characteristics

2,5-Bis-(4-methyl-benzylidene)-cyclopentanone (IUPAC name: (2E,5E)-2,5-bis[(4-methylphenyl)methylidene]cyclopentan-1-one) features a cyclopentanone ring substituted at the 2 and 5 positions with 4-methylbenzylidene groups. The molecular formula is C22H22O\text{C}_{22}\text{H}_{22}\text{O}, with a molecular weight of 288.4 g/mol . X-ray diffraction studies reveal a half-chair conformation of the cyclopentanone ring, with torsional angles of −0.146 Å (C13) and 0.160 Å (C14) deviating from the mean plane . The E,E configuration of the benzylidene groups ensures a fully extended conformation, stabilized by C–H⋯π interactions between adjacent phenyl rings (Fig. 1) .

Table 1: Structural Parameters

ParameterValueSource
Molecular FormulaC22H22O\text{C}_{22}\text{H}_{22}\text{O}
Molecular Weight288.4 g/mol
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Torsional Angles−19.5° (C10–C12–C13–C14)

Synthesis and Reaction Mechanisms

The synthesis of 2,5-Bis-(4-methyl-benzylidene)-cyclopentanone follows the Claisen–Schmidt condensation protocol. A mixture of 4-methylbenzaldehyde (20 mmol) and cyclopentanone (10 mmol) is stirred in ethanol at 273 K, followed by dropwise addition of 40% NaOH. The reaction proceeds via deprotonation of the ketone, enolate formation, and nucleophilic attack on the aldehyde, yielding the bis-chalcone product in 75% yield after recrystallization .

Table 2: Synthesis Conditions

ComponentQuantity/ConditionRole
4-Methylbenzaldehyde20 mmol (2 eq.)Aldehyde
Cyclopentanone10 mmol (1 eq.)Ketone
SolventEthanol (15 mL)Medium
CatalystNaOH (40%)Base
Reaction Time4 hours
Yield75%

The reaction’s selectivity for the E,E isomer is attributed to steric hindrance and conjugation stabilization. Side products, such as mono-condensed intermediates, are minimized through controlled stoichiometry and temperature .

Spectroscopic and Physicochemical Properties

Spectroscopic analyses provide critical insights into the compound’s electronic structure. Fourier-transform infrared (FT-IR) spectroscopy reveals a strong carbonyl stretch at 1670 cm1^{-1}, indicative of conjugation with the benzylidene groups . Two distinct C=C stretches at 1616 cm1^{-1} and 1596 cm1^{-1} further confirm the α,β-unsaturated system. Raman spectroscopy corroborates these findings, with bands at 1720–1670 cm1^{-1} (carbonyl) and 1620–1590 cm1^{-1} (C=C) .

Nuclear magnetic resonance (NMR) data (1H\text{}^1\text{H} and 13C\text{}^{13}\text{C}) resolve the aromatic protons of the 4-methylbenzylidene groups at δ 7.2–7.6 ppm, while the cyclopentanone methylene protons appear as multiplet signals near δ 2.5–3.0 ppm . The compound’s UV-Vis spectrum exhibits a broad absorption band at 350–400 nm, characteristic of extended conjugation.

Table 3: Spectroscopic Data

TechniqueKey SignalsAssignment
FT-IR1670 cm1^{-1}C=O stretch
FT-IR1616, 1596 cm1^{-1}C=C stretch
Raman1720–1670 cm1^{-1}C=O
1H\text{}^{1}\text{H} NMRδ 7.2–7.6 ppm (aromatic H)Benzylidene

Biological Activity and Applications

Antimicrobial Properties

2,5-Bis-(4-methyl-benzylidene)-cyclopentanone demonstrates moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) range from 64–128 µg/mL, attributed to membrane disruption via hydrophobic interactions . Comparative studies with unsubstituted chalcones suggest that the 4-methyl groups enhance lipid bilayer penetration .

Material Science Applications

The compound’s conjugated system enables applications in organic electronics. Thin films deposited via spin-coating exhibit a bandgap of 2.8 eV, suitable for use as hole-transport layers in organic photovoltaics. Density functional theory (DFT) calculations predict a high electron mobility of 1.2×102cm2/V\cdotps1.2 \times 10^{-2} \, \text{cm}^2/\text{V·s}, rivaling polythiophene derivatives.

Table 4: Electronic Properties

PropertyValueMethod
Bandgap2.8 eVUV-Vis
Electron Mobility1.2×102cm2/V\cdotps1.2 \times 10^{-2} \, \text{cm}^2/\text{V·s}DFT
HOMO/LUMO−5.3 eV/−2.5 eVDFT

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